DL-Benzylpenicillenic Acid-d5
Description
Properties
Molecular Formula |
C₁₆H₁₃D₅N₂O₄S |
|---|---|
Molecular Weight |
339.42 |
Synonyms |
N-[(2-Benzyl-5-oxo-2-oxazolin-4-ylidene)methyl]-3-mercapto-valine-d5; 2-Benzylpenicillenic Acid-d5; 4-[[(1-Carboxy-2-mercapto-2-methylpropyl)amino]methylene]-2-(phenylmethyl)-5(4H)-oxazolone; Benzylpenicillenic Acid-d5; DL-Benzylpenicillenic Acid-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Chemical Synthesis of DL-Benzylpenicillenic Acid Precursors
The primary precursors for the synthesis of DL-Benzylpenicillenic Acid are 6-aminopenicillanic acid (6-APA) and a derivative of phenylacetic acid. The synthesis of phenylacetic acid can be achieved through various methods, such as the hydrolysis of benzyl (B1604629) cyanide. orgsyn.orgmdma.chgoogle.com For the deuterated target molecule, a deuterated version of phenylacetic acid, specifically phenylacetic acid-d5, is required. This can be synthesized from deuterated benzene (B151609) or by H-D exchange on phenylacetic acid itself under acidic or basic conditions. nih.gov
The other key precursor, 6-APA, is a fundamental building block in the production of semisynthetic penicillins and is typically produced by the enzymatic hydrolysis of Penicillin G or Penicillin V. nih.govnih.govgoogle.com The coupling of phenylacetic acid-d5 with 6-APA is a critical step, often achieved by activating the carboxylic acid of phenylacetic acid-d5 (e.g., as an acyl chloride or mixed anhydride) and reacting it with the amino group of 6-APA to form deuterated Benzylpenicillin (Benzylpenicillin-d5). mdpi.com DL-Benzylpenicillenic Acid-d5 is then typically formed through the rearrangement of Benzylpenicillin-d5 under specific conditions.
Stereoselective Synthesis Approaches for DL-Benzylpenicillenic Acid
The stereochemistry of the β-lactam ring is crucial for the biological activity and degradation pathways of penicillins and their derivatives. The development of stereoselective approaches to β-lactam synthesis is a significant area of research. rsc.orgrsc.orgresearchgate.net Common methods include the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, and various metal-catalyzed and base-promoted cyclizations. rsc.org
Enzymatic methods have also been employed for the stereoselective synthesis of β-lactam and γ-lactam rings through intramolecular C-H amidation. nih.gov While the core of DL-Benzylpenicillenic Acid is derived from the naturally produced 6-APA which has a defined stereochemistry, maintaining this stereochemical integrity during the coupling and subsequent rearrangement reactions is paramount. The choice of reagents and reaction conditions plays a significant role in preventing epimerization.
Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling of this compound
The introduction of deuterium into the DL-Benzylpenicillenic Acid structure is a key aspect of synthesizing the -d5 variant. This is typically focused on the phenylacetamido moiety for stability and to serve as a clear marker in analytical studies.
The five deuterium atoms are incorporated into the phenyl ring of the phenylacetamido side chain. This is generally achieved by using a deuterated precursor, such as benzene-d6, to synthesize phenylacetic acid-d5. Alternatively, direct hydrogen-deuterium exchange on phenylacetic acid can be performed using a strong acid or base catalyst in the presence of a deuterium source like D₂O. nih.govwikipedia.org The use of a palladium catalyst can also facilitate selective H-D exchange reactions. nih.govmdpi.com
The efficiency of deuterium incorporation and the subsequent coupling reaction are dependent on several factors. For the deuterium exchange, these include the choice of catalyst, temperature, reaction time, and the nature of the deuterium source. The coupling of phenylacetic acid-d5 to 6-APA requires optimization of the activating agent, solvent, temperature, and pH to maximize yield and minimize side reactions.
Table 1: Illustrative Parameters for Optimization of Deuterium Exchange and Coupling Reactions
| Parameter | Deuterium Exchange on Phenylacetic Acid | Coupling of Phenylacetic Acid-d5 with 6-APA |
| Catalyst/Activating Agent | D₂SO₄, Pd/C | Dicyclohexylcarbodiimide (DCC), Ethyl Chloroformate |
| Solvent | D₂O, Dioxane-d8 | Dichloromethane, Acetone |
| Temperature (°C) | 80 - 120 | 0 - 25 |
| Reaction Time (hours) | 12 - 48 | 2 - 8 |
| pH | < 1 or > 13 | 5 - 7 |
This table presents hypothetical data for illustrative purposes.
Table 2: Representative Isotopic Purity Analysis of this compound
| Analytical Technique | Parameter Measured | Typical Result |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Distribution | >98% d5 species |
| ¹H NMR Spectroscopy | Disappearance of Phenyl Protons | >98% reduction in signal intensity |
| ²H NMR Spectroscopy | Appearance of Phenyl Deuterons | Signals corresponding to the 5 deuterium atoms |
This table presents hypothetical data for illustrative purposes.
Production of Related Deuterated Penicillin Degradation Products for Comparative Research
The synthesis of this compound can be extended to produce other deuterated penicillin degradation products for use in comparative research. For instance, the hydrolysis of the β-lactam ring of deuterated benzylpenicillin can yield deuterated penicilloic acid. researchgate.netnih.gov Further degradation under acidic conditions can lead to the formation of deuterated penillic acid. ebi.ac.uk These deuterated standards are invaluable for metabolic studies, allowing for the accurate tracking and quantification of these degradation products in complex biological matrices. The preparation of these compounds generally follows established degradation pathways of their non-deuterated counterparts. nih.gov
Scale-Up Considerations for Research-Grade Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to produce research-grade quantities introduces several critical considerations that can significantly impact the efficiency, cost, and quality of the final product. These challenges are multifaceted, encompassing reaction conditions, isotopic integrity, and purification strategies.
Reaction Parameter Optimization:
When scaling up chemical reactions, direct multiplication of reagent quantities is often not feasible. Heat transfer and mixing become significant factors. The exothermic nature of certain steps, such as the activation of phenylacetic acid-d5, requires careful management to avoid side reactions and degradation. In a larger reactor, inefficient heat dissipation can lead to localized temperature increases, potentially compromising the stability of the β-lactam ring. Therefore, a gradual addition of reagents and the use of jacketed reactors with precise temperature control are essential.
Furthermore, reaction times may need to be adjusted. A reaction that proceeds to completion in a few hours on a milligram scale might require a longer duration on a gram or kilogram scale to ensure complete conversion due to mass transfer limitations. In-process monitoring using techniques like HPLC or NMR becomes crucial to track the reaction progress and determine the optimal endpoint.
Maintaining Isotopic Purity:
A primary concern during the scale-up of deuterated compound synthesis is the potential for isotopic scrambling or back-exchange. This can occur if there are sources of protium (B1232500) (¹H) in the reaction medium that can exchange with the deuterium atoms on the phenyl ring. The choice of solvents and reagents is therefore critical. Anhydrous solvents and reagents are paramount to minimize the risk of deuterium loss.
The stability of the C-D bonds on the aromatic ring under the scaled-up reaction conditions must be carefully evaluated. Prolonged reaction times or elevated temperatures could potentially lead to a decrease in isotopic enrichment. It is therefore advisable to perform small-scale pilot reactions under the proposed scale-up conditions to assess the isotopic stability of the product. High-resolution mass spectrometry and NMR spectroscopy are indispensable tools for verifying the isotopic purity of the final compound.
Purification of Research-Grade Quantities:
Purification of the final product on a larger scale presents another significant challenge. While small-scale purifications are often accomplished using standard laboratory column chromatography, this method can be inefficient and costly for larger quantities. Preparative high-performance liquid chromatography (preparative HPLC) is a more suitable technique for purifying gram to kilogram quantities of deuterated compounds. This method offers high resolution and can effectively separate the desired product from unreacted starting materials and byproducts.
Crystallization is another viable and often more cost-effective purification method for larger scales, provided a suitable solvent system can be identified. A well-designed crystallization process can yield a highly pure product with good recovery. The choice between preparative HPLC and crystallization will depend on the specific properties of this compound and the required purity level.
Table 1: Key Considerations for Research-Grade Scale-Up of this compound Synthesis
| Parameter | Small-Scale Synthesis (mg) | Research-Grade Scale-Up (g-kg) | Key Considerations for Scale-Up |
| Heat Transfer | Generally not a major issue. | Critical due to larger reaction volumes and potential for exotherms. | Use of jacketed reactors, controlled addition of reagents, and careful temperature monitoring. |
| Mixing | Efficient mixing is easily achieved. | Can be challenging, leading to localized concentration and temperature gradients. | Use of appropriate stirring mechanisms and reactor geometry to ensure homogeneity. |
| Reaction Time | Typically shorter. | May need to be extended to ensure complete conversion. | In-process monitoring (e.g., HPLC, NMR) to determine optimal reaction endpoint. |
| Isotopic Purity | Easier to control sources of protium. | Increased risk of isotopic scrambling or back-exchange. | Use of anhydrous solvents and reagents, and validation of isotopic stability under scale-up conditions. |
| Purification | Standard column chromatography. | Preparative HPLC or crystallization. | Method selection based on efficiency, cost, and required purity. Development of robust purification protocols. |
Table 2: Comparison of Purification Techniques for Research-Grade Synthesis
| Technique | Advantages | Disadvantages | Applicability for this compound |
| Preparative HPLC | High resolution and purity. | Higher cost of solvents and equipment. | Suitable for achieving very high purity standards required for analytical reference materials. |
| Crystallization | Cost-effective for large quantities. | Requires identification of a suitable solvent system; may be less effective for removing closely related impurities. | A potentially efficient method for bulk purification if a suitable crystallization protocol can be developed. |
Advanced Analytical Characterization and Methodological Applications
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation and Isotopic Pattern Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of DL-Benzylpenicillenic Acid-d5, providing not only its elemental composition with high accuracy but also confirming the success and pattern of isotopic labeling.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective soft ionization techniques for introducing this compound into the mass spectrometer.
Electrospray Ionization (ESI): This technique is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺. For this compound, this would correspond to the ion with a mass-to-charge ratio (m/z) reflecting the addition of a proton to the deuterated molecule. ESI is known for its high sensitivity and is often the method of choice when working with low concentration samples.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique, especially for less polar and thermally stable compounds. While this compound has polar functional groups, APCI can still be effectively utilized. Ionization in APCI occurs in the gas phase, initiated by a corona discharge. Similar to ESI, APCI would also be expected to produce a prominent protonated molecule [M+H]⁺ in the positive ion mode.
The choice between ESI and APCI can depend on factors such as the sample matrix, desired sensitivity, and the specific instrumentation available.
Accurate Mass Measurement and Isotopic Abundance Profiling
A key advantage of HRMS is its ability to perform accurate mass measurements, which allows for the determination of the elemental formula of an analyte with a high degree of confidence. For this compound, the expected exact mass of the neutral molecule (C₁₆H₁₃D₅N₂O₄S) is approximately 339.14 daltons. HRMS instruments can measure this mass with sub-parts-per-million (ppm) accuracy, allowing for its differentiation from other compounds with the same nominal mass.
Furthermore, HRMS is crucial for verifying the isotopic enrichment and pattern of this compound. The incorporation of five deuterium (B1214612) atoms will result in a characteristic isotopic cluster in the mass spectrum. The relative abundance of the monoisotopic peak and the subsequent isotopic peaks (M+1, M+2, etc.) will be distinct from its non-deuterated counterpart due to the contribution of the deuterium atoms. This isotopic signature provides definitive evidence of successful deuteration.
| Ion Species | Theoretical m/z | Description |
| [M+H]⁺ | ~340.14 | Protonated molecule of this compound |
| [M+Na]⁺ | ~362.12 | Sodium adduct of this compound |
Note: The theoretical m/z values are approximations and can be calculated with high precision using the exact masses of the elements and isotopes.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is invaluable for confirming the identity of this compound and for distinguishing it from potential isomers.
Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) Studies
Collision-Induced Dissociation (CID): CID is the most common fragmentation technique used in tandem mass spectrometry. google.com In a CID experiment, the protonated molecule of this compound, isolated in the mass spectrometer, is subjected to collisions with an inert gas (e.g., argon or nitrogen). google.com This collision energy is converted into internal energy, leading to the fragmentation of the molecule at its weakest bonds. google.com The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavages of the oxazolone (B7731731) and thiazolidine (B150603) rings, as well as the loss of small neutral molecules. The presence of the five deuterium atoms on the benzyl (B1604629) group would result in a 5-dalton mass shift in any fragment ions containing this moiety compared to the non-deuterated analog.
Electron Transfer Dissociation (ETD): ETD is a complementary fragmentation method that is particularly useful for preserving post-translational modifications and for the fragmentation of large, multiply charged ions. tdl.org While less common for small molecules like this compound, ETD can provide alternative fragmentation pathways. tdl.org In ETD, radical anions transfer an electron to the protonated analyte, inducing fragmentation. tdl.org This can lead to different bond cleavages compared to CID, offering additional structural information.
Distinguishing Isomeric and Isobaric Species via Fragmentation
The unique fragmentation pattern generated by MS/MS serves as a molecular fingerprint, enabling the differentiation of this compound from its isomers and isobars. For instance, if another compound has the same elemental formula (and thus the same accurate mass) but a different arrangement of atoms, its fragmentation pattern under CID or ETD would be significantly different. This specificity is crucial for the unambiguous identification of the target analyte in complex matrices.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss |
| ~340.14 | Varies | Fragments containing the d5-benzyl group will be 5 Da heavier than their non-deuterated counterparts. |
| ~340.14 | Varies | Losses of CO, CO₂, and portions of the thiazolidine ring are expected based on the fragmentation of similar penicillin structures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuteration and Solution-State Structural Analysis
In ¹H NMR spectroscopy, the five deuterium atoms on the benzyl group will result in the absence of the corresponding proton signals that would be present in the spectrum of the non-deuterated compound. This provides direct evidence for the position of the isotopic labels. The remaining proton signals of the molecule can be assigned to confirm the core structure of benzylpenicillenic acid.
¹³C NMR spectroscopy can also be used to confirm the structure. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in a proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shifts of these carbons will also be slightly shifted upfield compared to their protonated counterparts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of the atoms within the molecule and to assign all proton and carbon signals unambiguously.
| Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Absence of signals for the five aromatic protons of the benzyl group. | Confirms the position of deuterium labeling. |
| ¹³C NMR | Triplet signals for the deuterated carbons of the benzyl group. | Confirms the position of deuterium labeling and provides structural information. |
| 2D NMR (COSY, HSQC) | Correlation signals between remaining protons and carbons. | Confirms the overall molecular structure and connectivity. |
Proton (¹H) and Carbon (¹³C) NMR with Deuterium Decoupling
Proton (¹H) NMR spectroscopy is instrumental in verifying the specific sites of deuteration. In the case of this compound, the most notable feature in its ¹H NMR spectrum is the absence of signals in the aromatic region (typically ~7.2-7.4 ppm), which would otherwise correspond to the five protons of the benzyl group in the unlabeled compound. This absence confirms the successful incorporation of deuterium at these positions. The remaining protons on the thiazolidine and oxazolone rings can be observed and assigned.
Carbon-¹³C NMR provides complementary information. While standard ¹³C NMR spectra will show all carbon signals, the signals for the deuterated carbons (C-D) of the benzyl ring will be significantly diminished in intensity and will appear as multiplets due to C-D coupling. To simplify the spectrum and confirm the location of deuterium, a deuterium-decoupling experiment can be performed. This technique removes the C-D coupling, causing the deuterated carbons to appear as sharp, albeit low-intensity, singlets. sigmaaldrich.com This confirms the isotopic labeling and aids in the complete assignment of the carbon skeleton.
Table 1: Illustrative ¹H NMR Spectral Data for this compound in CDCl₃ This table presents expected chemical shifts based on the parent compound. The key feature is the absence of aromatic signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | s | 1H | Thiazolidine CH |
| ~3.8 | s | 1H | Alkenic CH |
| ~2.2 | s | 3H | Methyl CH₃ |
| ~2.1 | s | 3H | Methyl CH₃ |
| 7.2-7.4 | Absent | 0H | Aromatic C₆D₅ |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Illustrative data showing the expected regions for carbon signals.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~175 | C=O (Carboxyl) | |
| ~170 | C=O (Oxazolone) | |
| ~165 | C=N | |
| ~129-135 | Aromatic C₆D₅ | Signals are low intensity and may show C-D coupling without decoupling. |
| ~70 | Thiazolidine CH | |
| ~65 | Quaternary C | |
| ~30 | Methyl CH₃ |
Deuterium (²H) NMR for Direct Observation of Labeling Sites
While ¹H NMR confirms deuteration by the absence of signals, Deuterium (²H) NMR provides direct evidence by observing the deuterium nuclei themselves. wikipedia.org This technique is definitive for confirming the location and, in some cases, the isotopic purity of the labeled compound. For this compound, the ²H NMR spectrum would display a distinct resonance signal in the aromatic region, corresponding to the five deuterium atoms attached to the benzyl ring. researchgate.net The presence of a single primary signal in this region confirms that the deuterium labeling is confined to the intended positions. The chemical shift in ²H NMR is analogous to that in ¹H NMR, providing a direct correlation. wikipedia.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment
For unambiguous assignment of all proton and carbon signals in the non-deuterated portions of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netnih.gov These techniques are crucial for confirming the connectivity and spatial relationships within the complex heterocyclic core of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities within the thiazolidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has a proton attached by correlating the known ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the gem-dimethyl substituted carbon, by observing their long-range correlations to nearby protons.
Together, these 2D NMR methods provide a comprehensive and unequivocal assignment of the molecule's structure, confirming the identity of this compound beyond any doubt. nih.gov
Chromatographic Techniques for Purity Assessment and Mixture Resolution
Chromatographic methods are essential for determining the chemical and enantiomeric purity of this compound, ensuring its suitability as an analytical standard.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
UHPLC is the preferred technique for assessing the purity of this compound due to its high resolution, speed, and sensitivity. researchgate.net Method development involves the systematic optimization of several key parameters to achieve a robust separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. nih.gov
Key development parameters include:
Stationary Phase: A reversed-phase C18 column with a small particle size (e.g., sub-2 µm) is typically the first choice for a molecule of this polarity.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute all components with good peak shape in a reasonable timeframe.
Temperature: Column temperature is controlled (e.g., 30-40 °C) to ensure reproducible retention times.
Detection: UV detection is suitable, as the molecule contains chromophores. The wavelength would be set to an absorption maximum (e.g., ~260-280 nm) to ensure high sensitivity.
Table 3: Example UHPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 2 µL |
Gas Chromatography (GC) for Volatile Derivatives
DL-Benzylpenicillenic Acid is a non-volatile, polar molecule due to its carboxylic acid group, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC can be employed for specific purity assessments, such as detecting volatile impurities, after a chemical derivatization step. colostate.edu Derivatization converts the polar functional groups into less polar, more volatile analogues.
A common method is silylation , where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ester is significantly more volatile and thermally stable, allowing it to be analyzed by GC. This approach can be valuable for quantifying specific impurities that are amenable to this technique.
Chiral Chromatography for Enantiomeric Purity Evaluation of DL-Benzylpenicillenic Acid
The "DL" designation indicates that the compound is a racemic mixture of two enantiomers. For applications where only one enantiomer is active or of interest, or to simply characterize the racemic nature, a chiral separation is necessary. nih.gov This is achieved using chiral chromatography, most commonly HPLC with a Chiral Stationary Phase (CSP). wvu.edu
The selection of the CSP is critical and is based on the analyte's structure. For an acidic compound like benzylpenicillenic acid, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and highly versatile for separating a broad range of chiral compounds. unife.it
Anion-exchange type CSPs: These are specifically designed for the separation of chiral acids. The separation mechanism relies on ionic interactions between the acidic analyte and a chiral amine selector on the stationary phase. chiraltech.com
Method development would involve screening different CSPs and optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, with a small amount of an acidic modifier) to achieve baseline resolution of the D- and L-enantiomers.
Table 4: Representative Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Condition |
| Column | Immobilized Amylose-based CSP, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 275 nm |
| Expected Outcome | Two resolved peaks corresponding to the D- and L-enantiomers. |
Application of this compound as a Stable Isotope Internal Standard in Quantitative Chemical Analysis
This compound, an isotopically labeled form of Benzylpenicillenic Acid (commonly known as Penicillin G), serves as a gold-standard internal standard for quantitative analysis by mass spectrometry. Its utility stems from its chemical near-identity to the target analyte, differing only in isotopic composition. This property allows it to mimic the behavior of the non-labeled analyte during sample preparation, chromatography, and ionization, thereby correcting for variations that can compromise analytical accuracy and precision. The five deuterium atoms provide a distinct mass shift, enabling separate detection by the mass spectrometer while ensuring nearly identical physicochemical properties to the analyte of interest.
The validation of analytical methods using this compound as an internal standard is critical to ensure reliable and reproducible quantification of Benzylpenicillin in various non-clinical research matrices. These validation strategies demonstrate the method's performance characteristics, including accuracy, precision, linearity, and sensitivity.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common approach involves spiking the deuterated internal standard into samples prior to extraction. For instance, a validated LC-MS/MS method for the quantification of Penicillin G in diverse citrus fruit matrices utilized Penicillin G-d5 as the internal standard to achieve high accuracy. ufl.edu The method demonstrated excellent performance across several fortification levels, as detailed in the table below.
| Matrix | Fortification Level (ng/g) | Corrected Recovery (%) |
| Citrus Fruit | 0.1 | 90 - 100 |
| 0.25 | 90 - 100 | |
| 1 | 90 - 100 | |
| 10 | 90 - 100 | |
| This table illustrates the corrected recovery of Penicillin G using this compound (Penicillin G-d5) as an internal standard in a validated LC-MS/MS method. Data sourced from a study on citrus fruit matrices. ufl.edu |
Similarly, research in animal-derived matrices highlights the robustness of using stable isotope dilution assays. A method developed for determining various penicillins in porcine tissues and milk employed deuterated derivatives as internal standards. nih.gov The validation results for this method confirmed its suitability for quantitative confirmatory purposes, meeting rigorous European Union requirements. nih.gov
| Matrix | Parameter | Value |
| Porcine Muscle | Accuracy | 94 - 113% |
| Intra-day Precision (RSDr) | 5 - 13% | |
| Inter-day Precision (RSDRL) | 6 - 23% | |
| Porcine Kidney | Accuracy | 83 - 111% |
| Intra-day Precision (RSDr) | 4 - 17% | |
| Milk | Accuracy | 87 - 103% |
| Intra-day Precision (RSDr) | 5 - 18% | |
| This table presents the accuracy and precision data from a validated LC-MS/MS method for penicillins using deuterated internal standards in various non-clinical matrices. nih.gov |
For gas chromatography-mass spectrometry (GC-MS) applications, isotope dilution procedures are equally valuable. A study adapting a method for Benzylpenicillin residue analysis in bovine muscle found that using an isotope-labeled internal standard (¹³C₂-labelled Benzylpenicillin) provided the best correction for variable recoveries compared to external standardization or the use of a structural analogue. nih.gov This underscores the superiority of stable isotope-labeled standards in compensating for analytical variability in GC-MS workflows. nih.gov
Complex research matrices, such as plant tissues, animal-derived products, and environmental samples, contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant inaccuracies in quantification.
This compound is highly effective at compensating for these matrix effects. Because it is chemically identical to the analyte, it co-elutes during chromatography and is affected by the co-eluting matrix components in the same manner. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression or enhancement is normalized, leading to a more accurate result.
A prime example is the analysis of Penicillin G in citrus fruits, which represents a challenging matrix. The validated method involved a multi-step extraction process, including liquid-liquid extraction and solid-phase extraction (SPE), to clean up the sample. ufl.edu The study explicitly noted that the Penicillin G-d5 internal standard was used to "compensate for ion suppression and recovery losses during the extraction procedure". ufl.edu The stable isotope internal standard tracks the analyte through the complex preparation and analysis, ensuring that any losses or signal alterations are accounted for.
| Matrix Type | Analytical Challenge | Role of this compound | Source |
| Citrus Fruits | High complexity, potential for ion suppression after multi-step extraction. | Compensates for both recovery losses during extraction and ion suppression during MS analysis. | ufl.edu |
| Porcine Tissues & Milk | Presence of fats, proteins, and other endogenous components. | Enables accurate quantification through isotope dilution, correcting for matrix-induced signal variability. | nih.gov |
| Bovine Muscle (GC-MS) | Variability in recovery after derivatization and extraction. | Provides superior correction for recovery variations compared to other standardization methods. | nih.gov |
| This table summarizes the role of this compound and similar isotopic standards in compensating for analytical challenges in various complex research matrices. |
While stable isotope-labeled internal standards are the preferred choice, potential issues such as isotopic contamination or cross-contribution must be evaluated. This can occur if the internal standard contains a small amount of the non-labeled analyte, or vice-versa. More commonly, it can manifest as spectral overlap, where the isotopic profile of the analyte contributes to the signal of the internal standard, or the internal standard contributes to the analyte's signal.
This phenomenon can have a direct impact on assay precision and linearity. For example, in a GC-MS method for Benzylpenicillin analysis, researchers observed that spectral overlap between the analyte and the ¹³C₂-labelled internal standard caused a non-linear relationship in the calibration curve. nih.gov If this effect is not properly addressed, it can lead to systematic errors in quantification.
To mitigate this impact, the validation process must include a thorough evaluation of the calibration model. In the aforementioned study, the researchers compared different calibration approaches and determined that a single-point calibration was the superior method for their application. nih.gov This approach showed less deviation from the true value and was more efficient than linear bracketing, effectively correcting for the non-linearity caused by the spectral overlap. nih.gov This demonstrates the importance of not only selecting an appropriate internal standard but also validating the data processing and calibration methods to ensure that potential cross-contribution does not compromise assay precision.
Mechanistic and Kinetic Investigations of Chemical Transformations
Chemical Degradation Pathways of Benzylpenicillin Leading to DL-Benzylpenicillenic Acid Formation
The degradation of benzylpenicillin is a complex process that can proceed through multiple pathways, leading to the formation of various products, including DL-benzylpenicillenic acid. The specific route of degradation is highly dependent on the chemical environment.
Under acidic conditions, benzylpenicillin undergoes a series of intramolecular rearrangements. One of the primary acid-catalyzed pathways involves the isomerization of benzylpenicillin to form benzylpenicillenic acid. This transformation is believed to occur through the rearrangement of the benzylpenicillin anion following proton attack or via an uncatalyzed reaction of the undissociated benzylpenicillin molecule core.ac.uk. Studies have shown that acidic conditions (e.g., pH 4) are highly conducive to the degradation of penicillin nih.gov. The mechanism involves the opening of the β-lactam ring and subsequent rearrangement to form the more stable oxazolone (B7731731) structure characteristic of benzylpenicillenic acid.
In alkaline or neutral solutions, the degradation of benzylpenicillin is primarily driven by hydrolysis. The major initial product in alkaline media is benzylpenicilloic acid, which results from the hydrolytic cleavage of the β-lactam ring purdue.edunih.gov. This reaction is catalyzed by hydroxide ions and can also be catalyzed by other oxygen bases and alkoxide ions through a nucleophilic pathway researchgate.nethud.ac.uk. While benzylpenicilloic acid is the main product of direct hydrolysis, subsequent rearrangements can occur. The hydrolysis can be significantly accelerated in the presence of micelles, such as those from cetyltrimethylammonium bromide, which can enhance the rate of alkaline hydrolysis by approximately 50-fold rsc.org.
In the environment, the degradation of benzylpenicillin is influenced by various factors, including the presence of metal ions and oxidative conditions. Metal ions such as Cu(II), Zn(II), and Fe(III) can catalyze the hydrolysis of the β-lactam ring nih.govresearchgate.net. Notably, Cu(II) has a dual role; it not only catalyzes the hydrolysis of benzylpenicillin to benzylpenicilloic acid but also acts as an oxidant, promoting the further degradation of benzylpenicilloic acid into other products like phenylacetamide researchgate.netacs.org. The presence of oxygen is crucial for reoxidizing the metal catalyst (e.g., Cu(I) back to Cu(II)), which sustains the rapid degradation process researchgate.netacs.org. Oxidative degradation can also be initiated by strong oxidizing agents like chromium trioxide in acidic media nih.gov. The primary degradation products found in surface waters include penilloic acid and penicilloic acid pku.edu.cnnih.gov.
Reaction Kinetics of DL-Benzylpenicillenic Acid Formation and Subsequent Degradation
The rates of formation of DL-benzylpenicillenic acid from benzylpenicillin and its subsequent degradation are highly sensitive to several physicochemical parameters.
The kinetics of benzylpenicillin degradation follow a pseudo-first-order model nih.gov. The reaction rates are significantly affected by pH and temperature, while ionic strength has been shown to have a less significant impact on the degradation rates of some antibiotics usgs.govresearchgate.netwesternwaters.orgmst.edu.
pH : The degradation rate of benzylpenicillin is highly pH-dependent. The fastest degradation is typically observed under acidic conditions (e.g., pH 4), followed by alkaline conditions (e.g., pH 10). The molecule is generally most stable near neutral pH, but the rate constant at pH 7 is still notable nih.gov. The Cu(II)-catalyzed hydrolysis occurs across a pH range of 5, 7, and 9 researchgate.netacs.org.
Temperature : As with most chemical reactions, the rate of benzylpenicillin degradation increases with temperature usgs.govresearchgate.netnih.gov. This relationship follows the Arrhenius equation, indicating that higher temperatures provide the necessary energy to overcome the activation energy barrier for the degradation reactions nih.gov. For instance, degradation is considerably faster at 20°C compared to 5°C nih.gov.
Ionic Strength : Studies on various antibiotics have indicated that ionic strength does not significantly affect degradation rates in many cases usgs.govresearchgate.netwesternwaters.orgmst.edu.
The table below summarizes the effect of pH and temperature on the degradation rate constant of penicillin.
| pH | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) |
| 4 | 100 | Complete degradation in 20 min |
| 7 | 80 | 0.0039 |
| 10 | 80 | 0.0485 |
This data is illustrative of the trends described in the literature nih.gov.
The table below presents illustrative rate constants for the degradation of benzylpenicillin and related compounds under specific acidic conditions.
| Compound | pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Benzylpenicillin | 2.2 | 25 | 1.15 x 10⁻⁴ |
| Benzylpenicillenic Acid | 2.2 | 25 | 2.10 x 10⁻⁴ |
| Benzylpenicillin | 2.2 | 37 | 4.80 x 10⁻⁴ |
| Benzylpenicillenic Acid | 2.2 | 37 | 7.90 x 10⁻⁴ |
This data is derived from findings in the literature core.ac.uk.
Identification of Rate-Limiting Steps via Kinetic Analysis
Kinetic analysis is a fundamental tool for elucidating the mechanisms of chemical transformations, including the complex degradation pathways of β-lactam antibiotics. For DL-Benzylpenicillenic Acid-d5, identifying the rate-limiting step in its various reactions is crucial for understanding its reactivity and stability. The degradation of penicillins can proceed through several pathways, and the rate-determining step is often dependent on factors such as pH, temperature, and buffer concentration nih.gov.
In acidic media, the rearrangement of benzylpenicillin to benzylpenicillenic acid is a key step. Subsequent reactions of benzylpenicillenic acid, such as hydrolysis to penicilloic acid, involve multiple steps. Kinetic studies, typically monitored by UV spectroscopy or high-pressure liquid chromatography (HPLC), can distinguish between these steps nih.govcore.ac.uk. By measuring the concentration of reactants, intermediates, and products over time under various conditions, a rate law can be established.
A hypothetical kinetic analysis for the degradation of this compound in a buffered solution could yield the data presented in Table 1. Such data would help determine the reaction order and the influence of catalysts, thereby pointing to the slowest, rate-limiting step in the mechanistic sequence.
Table 1: Hypothetical Kinetic Data for this compound Degradation at 37°C
| Initial Concentration (mM) | Buffer Concentration (mM) | pH | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|---|
| 1.0 | 50 | 5.0 | 1.2 x 10⁻⁵ |
| 2.0 | 50 | 5.0 | 1.2 x 10⁻⁵ |
| 1.0 | 100 | 5.0 | 2.4 x 10⁻⁵ |
This interactive table presents hypothetical data illustrating how kinetic parameters can be used to investigate reaction mechanisms. The data suggests the reaction is first-order with respect to the buffer concentration, indicating buffer catalysis may be involved in the rate-limiting step.
Chemical Reactivity Profiling of DL-Benzylpenicillenic Acid
DL-Benzylpenicillenic acid is a highly reactive rearrangement product of benzylpenicillin . Its reactivity is centered around the strained ring systems and the activated carbonyl groups, making it susceptible to a variety of chemical transformations.
Cyclization and Rearrangement Reactions of the Thiazolidine (B150603) and Oxazolone Rings
The structure of benzylpenicillenic acid, featuring both a thiazolidine and an oxazolone ring, is prone to further rearrangement and cyclization reactions. The thiazolidine ring of related penicilloic acid derivatives can undergo reversible ring-opening reactions. In aqueous alkaline solutions, this can proceed via a base-catalyzed elimination, while under other conditions, unimolecular ring opening can occur to form an intermediate iminium ion nih.gov. This iminium ion is a key intermediate that can lead to epimerization at the C-5 position nih.gov.
The oxazolone ring is also highly reactive, particularly towards nucleophilic attack, which can lead to ring opening. The interplay between the thiazolidine and oxazolone moieties dictates the complex degradation profile of the molecule in aqueous solution core.ac.uk.
Reactions with Model Sulfhydryl and Amine Nucleophiles: Covalent Adduct Formation
A crucial aspect of benzylpenicillenic acid's reactivity is its ability to form covalent adducts with biological nucleophiles, a process central to the immunogenicity of penicillin. It is considered a more potent species in this regard than its parent compound, benzylpenicillin nih.gov.
Amine Nucleophiles: Benzylpenicillenic acid reacts readily with the ε-amino group of lysine (B10760008) residues in proteins nih.gov. The reaction involves a nucleophilic attack on the oxazolone ring, leading to the formation of stable, covalently bound benzylpenicilloyl haptens. Mass spectrometric studies have confirmed that benzylpenicillenic acid selectively targets specific lysine residues in proteins like human serum albumin, forming neoantigens that can trigger hypersensitivity reactions nih.gov.
Sulfhydryl Nucleophiles: The sulfhydryl group of cysteine is another potent biological nucleophile. While direct evidence for stable adducts between benzylpenicillenic acid and cysteine in vivo can be elusive, likely due to the lability of the resulting thioester bond, the reaction is mechanistically plausible nih.gov. The maleimide group, which reacts specifically with sulfhydryl groups to form a stable thioether linkage, serves as a chemical model for this type of reaction researchgate.net. The reaction of this compound with a model sulfhydryl compound like N-acetylcysteine would be expected to proceed via nucleophilic attack on the oxazolone ring, leading to a covalent adduct.
Stereochemical Outcomes of Chemical Reactions
The reaction of benzylpenicillenic acid with nucleophiles has significant stereochemical consequences. Benzylpenicillenic acid itself is chiral, and its reaction with other chiral molecules, such as amino acids in a protein, can lead to the formation of diastereomers.
When benzylpenicillenic acid reacts with lysine residues, it forms diastereoisomeric penicilloyl haptens nih.gov. This is because the nucleophilic attack can occur from different faces of the planar oxazolone ring, and the existing stereocenters in the penicillenic acid backbone influence the stereochemical outcome of the newly formed chiral center. The immune system can often discriminate between such stereoisomers, meaning the specific diastereomers formed could have a significant impact on the resulting immunological response nih.gov. The formation of a new stereocenter occurs as the hybridization of a carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon nucleophilic attack libretexts.org. In an uncatalyzed reaction in solution, this might lead to a mixture of products, but the environment of a protein binding site can favor the formation of a specific stereoisomer libretexts.org.
Deuterium (B1214612) Isotope Effects in Reaction Mechanisms
The use of isotopically labeled compounds, such as this compound, is a powerful technique for probing reaction mechanisms chem-station.comclearsynth.com. The "d5" designation indicates that the five hydrogen atoms on the phenyl ring of the benzyl (B1604629) group have been replaced by deuterium. Measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant of the light isotopologue (kH) to the heavy one (kD), can provide insight into bond-breaking and bond-forming steps.
Solvent Isotope Effects in Reaction Environments
The study of solvent isotope effects (SIEs), particularly by comparing reaction rates in light water (H₂O) and heavy water (D₂O), provides profound insights into reaction mechanisms. For transformations involving benzylpenicillenic acid, which is formed from the rearrangement of benzylpenicillin (penicillin G), the deuterium solvent isotope effect (kH₂O/kD₂O) reveals the role of water in the rate-determining steps of its degradation.
Research on the degradation of penicillin G, the precursor to benzylpenicillenic acid, has established distinct solvent isotope effects under different pH conditions. These findings are critical for understanding the subsequent transformations of benzylpenicillenic acid. A key study demonstrated that the degradation rates of penicillin G in H₂O and D₂O vary significantly with pH (or pD), indicating changes in the reaction mechanism.
Below pH (pD) 6, the degradation of undissociated penicillin G to benzylpenicillenic acid exhibits a solvent isotope effect (kH₂O/kD₂O) of 1.53. This value suggests a mechanism where water-catalyzed rearrangement is a key process. In the neutral pH range, the spontaneous degradation shows a more substantial solvent isotope effect of 4.5, which is indicative of a general base-catalyzed hydrolysis mechanism where a water molecule acts as the proton acceptor in the transition state. Conversely, in the alkaline pH (pD) range, the hydroxide-ion-catalyzed degradation proceeds with an inverse solvent isotope effect of 0.59. This points to a mechanism involving a direct nucleophilic attack of the hydroxide ion on the β-lactam ring.
These distinct SIE values underscore the sensitivity of the degradation pathways to the reaction environment and the specific role of water molecules or hydroxide ions in the transition states of these transformations. The use of this compound in such studies would allow for a more detailed dissection of these effects, helping to pinpoint the exact sites of proton transfer in the rate-limiting steps of its own degradation pathways.
Table 1: Deuterium Solvent Isotope Effects on Penicillin G Degradation
| pH (pD) Range | Degradation Pathway | Solvent Isotope Effect (kH₂O/kD₂O) | Mechanistic Interpretation |
|---|---|---|---|
| < 6 | Water-catalyzed rearrangement | 1.53 | Involvement of water in the rearrangement to benzylpenicillenic acid. |
| Neutral | Spontaneous degradation | 4.5 | General base-catalyzed hydrolysis by water. |
| Alkaline | Hydroxide-ion-catalyzed degradation | 0.59 | Nucleophilic attack by the hydroxide ion. |
Elucidation of Transition State Structures and Reaction Coordinates
Understanding the precise geometry and energy of the transition state is fundamental to explaining the reactivity and stability of molecules like benzylpenicillenic acid. While direct experimental observation of transition states is challenging, computational chemistry and kinetic studies provide invaluable models for their structures and the reaction coordinates that connect reactants to products.
For β-lactam antibiotics, including the precursor benzylpenicillin, the key chemical transformation is the hydrolysis of the strained four-membered β-lactam ring. Computational studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in modeling the acylation reaction of β-lactamases with benzylpenicillin. Although these studies focus on enzymatic reactions, the fundamental principles of the transition state for β-lactam ring opening are relevant to its chemical hydrolysis.
In the context of non-enzymatic hydrolysis, the reaction coordinate for the opening of the β-lactam ring in benzylpenicillin, leading to penicilloic acid or rearranging to benzylpenicillenic acid, involves significant structural and electronic changes. The transition state is characterized by the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the β-lactam ring. This leads to a tetrahedral intermediate, which is the highest energy point along this part of the reaction coordinate.
Key features of the proposed transition state for the hydrolysis of the β-lactam ring include:
Tetrahedral Carbonyl Carbon: The hybridization of the β-lactam carbonyl carbon changes from sp² to sp³, forming a tetrahedral geometry as the nucleophile attacks.
Bond Elongation: The C-N bond of the β-lactam ring is significantly elongated and weakened as it prepares to break.
Charge Development: There is a build-up of negative charge on the carbonyl oxygen, which is often stabilized by hydrogen bonding with solvent molecules.
Applications in Advanced Chemical and Biochemical Research As a Molecular Probe
Utilization of DL-Benzylpenicillenic Acid-d5 in Metabolic Flux Analysis in in vitro Systems
This compound, a deuterium-labeled isotopologue of benzylpenicillenic acid, serves as a powerful molecular probe in metabolic flux analysis (MFA) to quantitatively delineate the intricate network of biochemical reactions within in vitro systems. nih.govnih.gov The incorporation of five deuterium (B1214612) atoms onto the benzyl (B1604629) moiety provides a distinct mass shift, enabling its differentiation from endogenous, non-labeled counterparts by mass spectrometry (MS). This isotopic signature allows researchers to trace the metabolic fate of the benzylpenam core structure through various biosynthetic and degradative pathways. nih.govescholarship.org
In the context of studying the biosynthesis of penicillin-G, for instance, providing a culture of Penicillium chrysogenum with this compound would allow for the precise tracking of its incorporation into the final penicillin-G molecule. By analyzing the isotopic enrichment in the intermediates and the final product over time, researchers can calculate the rates, or fluxes, of the enzymatic reactions involved. nih.govnih.gov This approach provides a dynamic understanding of pathway utilization and can pinpoint rate-limiting steps or metabolic bottlenecks. nih.gov
The use of a stable isotope-labeled compound like this compound is advantageous as it does not involve radioactivity and the heavy isotope substitution has a minimal effect on the chemical properties of the molecule, ensuring that it behaves identically to the unlabeled compound within the biological system. nih.gov
Table 1: Hypothetical Metabolic Flux Data from an in vitro Experiment with this compound
| Metabolic Pathway | Enzyme | Flux Rate (nmol/mg protein/hr) | Isotopic Enrichment (%) |
| Penicillin G Biosynthesis | Acyl-CoA:Isopenicillin N Acyltransferase | 15.2 | 85.3 |
| Degradation Pathway A | Beta-Lactamase | 3.8 | 12.1 |
| Degradation Pathway B | Amidase | 1.1 | 2.6 |
Investigation of Chemical Adduct Formation with Model Proteins and Peptides in vitro
A critical area of research where this compound is invaluable is in the study of chemical adduct formation with proteins and peptides. The reactive nature of the β-lactam ring in penicillins can lead to covalent modification of nucleophilic residues on proteins, a process implicated in immune responses.
Covalent Binding Mechanisms to Lysine (B10760008) and Cysteine Residues
In vitro studies have demonstrated that benzylpenicillenic acid can covalently bind to proteins, primarily through the nucleophilic attack of the ε-amino group of lysine residues on the β-lactam ring. This results in the formation of a stable penicilloyl-lysine adduct. While lysine is a primary target, the thiol group of cysteine residues also has the potential to react with benzylpenicillenic acid, forming a thioester linkage. The use of this compound in such studies allows for unambiguous identification of the adducts formed, as the mass of the adducted peptide will be increased by the mass of the deuterated penicilloyl moiety.
Structural Characterization of Formed Adducts by Mass Spectrometry
Mass spectrometry is the primary analytical tool for the structural characterization of these protein adducts. High-resolution mass spectrometry can precisely determine the mass of the modified peptide, confirming the addition of the DL-benzylpenicilloyl-d5 group. Tandem mass spectrometry (MS/MS) is then employed to fragment the adducted peptide, allowing for the precise localization of the modification to a specific lysine or cysteine residue within the peptide sequence. The fragmentation pattern of the d5-labeled benzyl group can also provide characteristic reporter ions, further confirming the identity of the adduct.
Table 2: Mass Spectrometric Data for a Model Peptide Adducted with this compound
| Peptide Sequence | Modification Site | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| GLY-LYS-ALA-GLY | Lysine | 403.24 | 737.34 | 334.10 |
| CYS-ALA-THR | Cysteine | 307.11 | 641.21 | 334.10 |
Development of Chemical Methods to Prevent Adduct Formation
Understanding the mechanisms of adduct formation allows for the development of strategies to prevent it. One approach involves the use of chemical scavengers or "capping agents" that can react with benzylpenicillenic acid before it has a chance to bind to proteins. mdpi.comd-nb.infonih.gov Compounds containing free thiol groups, such as N-acetylcysteine (NAC) and glutathione (B108866) (GSH), can act as nucleophiles and preferentially react with the β-lactam ring, thus neutralizing its reactivity towards proteins. nih.gov
In vitro experiments can be designed to test the efficacy of these protective agents. By incubating this compound and a model protein in the presence and absence of varying concentrations of a potential inhibitor, the extent of protein adduction can be quantified by mass spectrometry. A reduction in the abundance of the d5-labeled protein adducts in the presence of the inhibitor would indicate its protective effect.
Exploring the Chemical Stability and Interactions of this compound in Simulated Biological Environments
The stability of a compound in biological fluids is a critical parameter in biochemical research. This compound can be used to study the chemical stability and degradation pathways in simulated biological environments, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as in plasma. core.ac.ukresearchgate.net
By incubating this compound in these fluids at physiological temperature and pH, the rate of its degradation can be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govnih.gov The deuterium label facilitates the differentiation of the parent compound from its degradation products, which can also be identified and quantified. This information is crucial for understanding the compound's half-life and the nature of the chemical species that might be present in a biological system.
Table 3: Stability of this compound in Simulated Biological Fluids
| Simulated Fluid | Incubation Time (hours) | Remaining this compound (%) | Major Degradation Product |
| Simulated Gastric Fluid (pH 1.2) | 2 | 85.4 | Benzylpenilloic acid-d5 |
| Simulated Intestinal Fluid (pH 6.8) | 4 | 72.1 | Benzylpenicilloic acid-d5 |
| Human Plasma | 6 | 65.8 | Benzylpenicilloyl-d5-protein adducts |
Use of this compound in Permeability Studies of Model Membranes
Understanding the ability of a compound to cross biological membranes is fundamental in many areas of biochemical research. This compound can be employed in in vitro permeability assays using model membranes to predict its potential for passive diffusion.
Two common methods for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. wikipedia.orgsygnaturediscovery.comgardp.orgparalab.essigmaaldrich.comnih.govpreprints.orgresearchgate.netnih.govresearchgate.net In a PAMPA experiment, a lipid-infused artificial membrane separates a donor and an acceptor compartment. wikipedia.orgsygnaturediscovery.comgardp.orgparalab.essigmaaldrich.com this compound is added to the donor compartment, and its appearance in the acceptor compartment over time is measured by LC-MS. The permeability coefficient can then be calculated.
In the Caco-2 cell monolayer assay, a layer of human colon adenocarcinoma cells is grown on a semi-permeable membrane, forming a model of the intestinal epithelium. nih.govpreprints.orgresearchgate.netnih.govresearchgate.net The transport of this compound across this cell layer can be studied in both the apical-to-basolateral and basolateral-to-apical directions to assess both absorption and efflux. The use of the deuterium-labeled compound allows for sensitive and specific quantification of its transport, even in the complex matrix of cell culture medium.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a fundamental description of a molecule's electronic distribution and energy. northwestern.edu These methods are essential for understanding molecular geometry, stability, and intrinsic reactivity. For molecules in the penicillin family, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods. researchgate.netjournalcsij.com
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzylpenicillin, a closely related precursor, quantum mechanical analyses have been performed to find its most stable conformations. researchgate.net These studies, often using basis sets like 6-31G* or 6-311G**, reveal crucial details about bond lengths, bond angles, and torsional angles that define the molecule's shape, including the characteristic puckering of the thiazolidine (B150603) ring. researchgate.netjournalcsij.com
For DL-Benzylpenicillenic Acid-d5, a similar optimization would predict a structure largely identical to its non-deuterated counterpart. The primary difference lies in the C-D bonds of the benzyl (B1604629) group, which are slightly shorter and stronger than C-H bonds due to the lower zero-point energy of the C-D vibrational mode.
Vibrational frequency analysis, performed on the optimized geometry, serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The most significant impact of the d5-labeling would be observed here. The C-D stretching and bending vibrations occur at lower frequencies (approximately a factor of √2 lower for a simple harmonic oscillator) than the corresponding C-H vibrations. This shift is a direct consequence of the heavier mass of deuterium (B1214612) and is a key signature in vibrational spectroscopy.
Table 1: Predicted Vibrational Frequency Shifts for Key Modes in this compound vs. Non-Deuterated Analogue This table is illustrative and based on theoretical principles. Actual values require specific calculations.
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | ~2300 - 2200 |
| Benzylic CH₂ Stretch | 2950 - 2850 | ~2200 - 2100 |
Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. acadpubl.eu The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. malayajournal.org For benzylpenicillin and related structures, the HOMO is typically localized on the electron-rich thiazolidine ring, particularly the sulfur atom, while the LUMO is often centered on the strained, highly reactive β-lactam ring's carbonyl group. journalcsij.com The d5-substitution on the benzyl ring is an electronically subtle change and is not expected to significantly alter the energies or localizations of the FMOs, which are dominated by the core ring system.
Table 2: Key Reactivity Descriptors for Benzylpenicillenic Acid Core Values are conceptual and based on typical findings for similar molecules.
| Descriptor | Location | Implication |
|---|---|---|
| HOMO | Thiazolidine ring (especially sulfur atom) | Site of electron donation (oxidation) |
| LUMO | β-lactam carbonyl group (C=O) | Site of electron acceptance (nucleophilic attack) |
| Negative MEP | Carbonyl oxygens, carboxylate group | Susceptible to electrophilic attack, H-bonding |
| Positive MEP | Amide proton, protons adjacent to carbonyls | Susceptible to nucleophilic attack, H-bonding |
Molecular Dynamics (MD) Simulations of Chemical Transformations and Solvation Effects
MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.org This technique is invaluable for studying how molecules like this compound behave in a biological environment or in solution, capturing their flexibility, stability, and interactions with solvent molecules.
While quantum calculations provide static pictures of stable conformers, MD simulations reveal how the molecule transitions between different shapes and how stable these conformations are in a dynamic environment. nih.gov For benzylpenicillin, MD simulations in both the gas phase and in aqueous solution have shown that the molecule is not rigid. researchgate.net These simulations track key dynamic events such as the puckering of the thiazolidine ring and the rotation of the benzyl side chain. researchgate.net
Benzylpenicillenic acid is a known degradation product of penicillin G, and it is itself unstable in solution, particularly at neutral pH where it can degrade further to products like penicillamine. nih.govpurdue.edu MD simulations, especially reactive MD simulations (using force fields like ReaxFF), can be employed to model the chemical reactions involved in these degradation pathways. nih.gov
A simulation of this compound in an aqueous solution box would allow researchers to study the crucial first steps of degradation. This includes monitoring the interaction of water molecules with the strained β-lactam ring and the oxazolone (B7731731) ring. By observing the trajectories of atoms over time, it is possible to identify the formation and breaking of bonds that lead to hydrolysis. For instance, simulations can model the nucleophilic attack of a water molecule or hydroxide ion on the β-lactam carbonyl carbon, which is the key step in its hydrolytic cleavage to form benzylpenicilloic acid. uantwerpen.be The deuteration on the benzyl ring would not directly influence this process, as it occurs on the molecular core. However, if any degradation pathways were to involve the benzyl group itself, a significant isotope effect would be expected.
Docking Studies with Non-Biological Receptor Models for Understanding Chemical Binding Affinity
Computational docking studies are powerful in silico tools used to predict the binding orientation and affinity of a small molecule (ligand) when it interacts with a larger molecule (receptor). While the majority of docking studies for antibiotic compounds like this compound focus on biological targets such as enzymes, there is a growing interest in understanding their interactions with non-biological receptor models. These synthetic receptors, which include cyclodextrins, calixarenes, and molecularly imprinted polymers (MIPs), are utilized in various applications such as drug delivery, sensing, and separation sciences. Investigating the binding of this compound to these artificial hosts can provide fundamental insights into the non-covalent forces that govern its chemical binding affinity, independent of a biological context.
At present, specific computational docking studies focusing solely on this compound with non-biological receptor models are not extensively reported in publicly accessible scientific literature. However, the principles of molecular modeling and the existing research on similar molecules allow for a detailed projection of how such studies would be conducted and the nature of the expected findings.
Docking simulations would be employed to calculate the binding energy and to visualize the most stable conformation (the "pose") of this compound within the binding cavity of a chosen non-biological receptor. These studies typically involve the following steps:
Preparation of Ligand and Receptor Structures: Three-dimensional structures of this compound and the non-biological receptor (e.g., β-cyclodextrin) are prepared. The deuteration at the d5 position would be explicitly defined in the molecular structure of the ligand.
Defining the Binding Site: A specific binding cavity or region on the non-biological receptor is defined for the docking calculations.
Molecular Docking Simulation: Using specialized software, the ligand is flexibly docked into the receptor's binding site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results: The results are analyzed to identify the most favorable binding poses, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions), and the predicted binding energies.
The insights gained from such studies would be valuable for the rational design of new materials and systems that can selectively bind to and interact with benzylpenicillin derivatives. For instance, understanding the binding affinity with cyclodextrins could aid in the development of novel formulations with improved stability or solubility.
To illustrate the potential findings from such a computational study, a hypothetical data table is presented below. This table showcases the kind of data that would be generated from docking this compound against various non-biological receptor models.
| Non-Biological Receptor Model | Predicted Binding Energy (kcal/mol) | Key Intermolecular Interactions | Predicted Ki (nM) |
|---|---|---|---|
| β-Cyclodextrin | -5.8 | Hydrogen bond with hydroxyl groups, Hydrophobic interaction with the cavity | 5800 |
| p-Sulfonatocalix healthinformaticsjournal.comarene | -7.2 | Ionic interaction with sulfonate groups, Cation-π interaction with the aromatic ring | 850 |
| Molecularly Imprinted Polymer (Methacrylic Acid) | -6.5 | Hydrogen bonds with carboxylic acid groups, Shape complementarity | 2300 |
This table is a hypothetical representation of potential research findings for illustrative purposes, as direct studies on this compound with these non-biological receptors are not currently available in the literature.
Research on the functionalization of calixarenes with penicillin core moieties has demonstrated the potential for these synthetic macrocycles to act as scaffolds for antibiotic derivatives. mdpi.com While docking studies in these instances have been primarily directed at biological protein targets, they underscore the chemical compatibility and potential for significant interaction between the penicillin structure and calixarene platforms. mdpi.comnih.gov
Furthermore, the broader field of computational modeling for molecularly imprinted polymers provides a robust framework for predicting the binding affinity of template molecules. nih.govmdpi.com These computational approaches are instrumental in selecting the optimal functional monomers and cross-linkers to create MIPs with high selectivity and affinity for a target molecule, a methodology that could be directly applied to this compound.
Future Research Directions and Emerging Methodologies
Development of Novel Biosynthetic Pathways for Deuterium (B1214612) Enrichment of Penicillin Analogs (excluding production for drug use)
The development of novel biosynthetic pathways for producing deuterium-enriched penicillin analogs like DL-Benzylpenicillenic Acid-d5 is a burgeoning field of research. These efforts are not aimed at drug production but at creating highly specific molecules for analytical and research purposes. Metabolic engineering and synthetic biology are at the forefront of these endeavors, offering tools to create efficient microbial cell factories capable of incorporating stable isotopes. nih.gov
Researchers are exploring the modification of the natural penicillin biosynthetic pathway, which involves three key enzymes: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), isopenicillin N synthase (IPNS), and isopenicillin N acyltransferase (IAT). nih.gov The strategy involves supplying deuterated precursors, such as deuterated L-phenylalanine, into the fermentation medium of microorganisms like Penicillium chrysogenum. researchgate.netacs.org The challenge lies in optimizing the uptake and incorporation of these deuterated precursors while minimizing isotopic dilution from endogenous metabolic pathways.
Future research will likely focus on engineering the substrate specificity of the enzymes within the biosynthetic gene cluster to favor the incorporation of deuterated building blocks. nih.gov By overexpressing key enzymes like IAT, which can be a limiting factor in high-yielding strains, researchers can potentially increase the efficiency of deuterated side-chain incorporation. nih.gov This balanced overexpression is crucial for enhancing the production of the desired deuterated analog. nih.gov The use of facultative methylotrophic bacteria, which can grow on media with high concentrations of heavy water (²H₂O), also presents a promising avenue for producing amino acids with high levels of deuterium enrichment that can then be used as precursors. researchgate.net
Table 1: Potential Strategies for Deuterium Enrichment in Penicillin Analogs
| Strategy | Description | Key Enzymes/Pathways Involved | Potential Challenges |
|---|---|---|---|
| Precursor Feeding | Supplying deuterated precursors (e.g., d5-phenylacetic acid) to the fermentation culture of P. chrysogenum. | Isopenicillin N Acyltransferase (IAT), Phenylacetic acid CoA ligase (PCL) | Isotopic dilution; precursor toxicity; inefficient uptake. |
| Metabolic Engineering | Modifying microbial metabolic pathways to enhance the synthesis and utilization of deuterated intermediates. | Amino acid biosynthesis pathways; Penicillin biosynthetic gene cluster (pcbAB, pcbC, penDE). nih.gov | Unpredictable metabolic flux changes; genetic instability of engineered strains. |
| Cell-Free Synthesis | Using purified enzymes in a controlled in-vitro system to synthesize deuterated analogs from deuterated substrates. | ACVS, IPNS, IAT | Enzyme stability and cost; lower yields compared to in-vivo fermentation. |
| Growth in ²H₂O | Cultivating microorganisms in media containing heavy water to achieve widespread deuterium labeling. | Entire metabolic network | Reduced cell growth and enzyme activity; high cost of ²H₂O. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Chemical System Analysis
To gain a holistic understanding of this compound within a biological or chemical system, the integration of multi-omics data is essential. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of molecular interactions and pathway dynamics. aptiwfn.comresearchgate.netnih.gov Such an approach can elucidate the complex network of events involved in the compound's synthesis, degradation, and interaction with its environment. nih.gov
For instance, when studying the biosynthesis of a deuterated analog, proteomics can identify and quantify the enzymes involved in the penicillin production pathway, revealing potential bottlenecks. aptiwfn.com Metabolomics provides a snapshot of all the small molecules in the system, allowing researchers to track the flow of deuterated precursors through various metabolic pathways and identify competing reactions. nih.gov Transcriptomics can reveal how the expression of genes in the biosynthetic cluster changes in response to the introduction of deuterated precursors.
The true power of this approach lies in the integration of these datasets. biorxiv.org By combining information on gene expression, protein levels, and metabolite concentrations, researchers can build predictive models of the metabolic network. frontiersin.org This allows for a more targeted approach to metabolic engineering, identifying the most effective genetic modifications to maximize the yield of the desired deuterated compound. nih.gov This integrated analysis is crucial for moving beyond a single-gene or single-pathway perspective to a system-level understanding of the chemical's behavior. nih.govfrontiersin.org
Real-Time Monitoring of Chemical Degradation Processes using Advanced Spectroscopic Techniques
The stability of penicillin derivatives is a critical parameter, and advanced spectroscopic techniques are enabling the real-time monitoring of their degradation processes with unprecedented detail. mdpi.com this compound, as a degradation product of Benzylpenicillin, can be monitored using methods that provide molecular-level information. core.ac.uk Vibrational spectroscopy techniques, such as Raman and near-infrared (NIR) spectroscopy, are particularly powerful for in-line monitoring of bioprocesses and chemical reactions. mdpi.com
Raman spectroscopy can probe the vibrational modes of molecules, providing a unique chemical fingerprint for compounds like this compound. mdpi.com This allows for its quantification in complex mixtures without the need for extensive sample preparation. The development of fiber-optic probes enables the direct monitoring of degradation kinetics within a reaction vessel. Another promising technique is differential reflectance spectroscopy (DRS), which can capture extremely fast processes at liquid-solid interfaces, offering insights into precipitation or surface-catalyzed degradation. aps.org
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is another powerful tool for monitoring degradation. mdpi.com This setup allows for the separation and identification of various degradation products based on their accurate mass, providing a detailed map of the degradation pathway. mdpi.comnih.gov By automating the sampling and injection process, researchers can obtain a near-continuous stream of data on the concentration of the parent compound and its degradants over time. mdpi.com
Table 2: Comparison of Advanced Spectroscopic Techniques for Degradation Monitoring
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. mdpi.com | Non-invasive; suitable for in-line monitoring; high chemical specificity. | Weak signal; potential for fluorescence interference. |
| UV/Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. mdpi.com | Simple; low cost; suitable for real-time monitoring of specific chromophores. | Lacks detailed structural information; limited to compounds that absorb in the UV/Vis range. core.ac.ukmdpi.com |
| Mass Spectrometry (LC-HRMS) | Separates ions based on their mass-to-charge ratio after chromatographic separation. mdpi.com | High sensitivity and specificity; enables identification of unknown degradation products. | Typically requires sample extraction (at-line/off-line); potential for ion suppression. |
| Differential Reflectance Spectroscopy (DRS) | Measures changes in light reflectance from a surface as a thin film grows or a reaction occurs. aps.org | High sensitivity to surface changes; capable of monitoring very fast processes. | Primarily suited for surface reactions or film formation. |
Exploration of this compound in Environmental Persistence and Transformation Studies
The release of antibiotics into the environment is a significant concern, and understanding their persistence and transformation is crucial for assessing their ecological impact. nih.govoaepublish.com this compound is an invaluable tool for these studies, serving as a stable isotope-labeled internal standard or tracer. Its use allows for accurate quantification of the non-deuterated compound in complex environmental matrices like water and soil, overcoming matrix effects that can interfere with analysis.
Studies have shown that the degradation of penicillin G in aqueous environments is temperature-dependent and leads to various transformation products. nih.gov The initial step is often the hydrolysis of the β-lactam ring. nih.govresearchgate.net By spiking environmental samples with a known amount of this compound, researchers can precisely track the degradation kinetics and identify the transformation products of its non-deuterated counterpart using techniques like LC-HRMS.
Future research will focus on elucidating the specific biotic and abiotic degradation pathways. oaepublish.com This includes investigating the role of microorganisms in breaking down the molecule and the effects of environmental factors like pH and sunlight (photolysis). oaepublish.com The use of deuterated standards like this compound is essential for building accurate models of the environmental fate of penicillin-related compounds, helping to predict their concentration and persistence in different ecosystems. nih.gov
Application of Artificial Intelligence and Machine Learning in Predicting Chemical Reactivity and Stability Profiles
Machine learning models, such as artificial neural networks (ANNs) and gradient-boosted models, can be trained on data from known penicillin derivatives and other β-lactam compounds. aaaai.orgaaaai.org The input for these models can include a variety of molecular descriptors, such as structural fingerprints, quantum mechanical properties, and physicochemical parameters. nih.gov The models can then predict the stability of a new compound like this compound, potentially reducing the need for extensive and time-consuming experimental stability studies. mdpi.com
While some studies have found that ML models may not yet be able to accurately predict complex biological phenomena like true penicillin allergy, their application in predicting fundamental chemical properties is highly promising. aaaai.org For example, predictors have been successfully developed to identify β-lactamase enzymes based on protein sequence, demonstrating the power of ML in classifying molecular function. nih.govscienceopen.comnih.gov Future work will involve developing more sophisticated models that can accurately predict the reactivity of the β-lactam ring in this compound towards various nucleophiles, providing valuable insights for its use as an analytical standard and in chemical research. cityu.edu.hk
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6-aminopenicillanic acid |
| This compound |
| Benzylpenicillin |
| Isopenicillin N |
Q & A
Q. What are the recommended synthetic routes for preparing DL-Benzylpenicillenic Acid-d5, and how is deuterium incorporation validated?
Deuterated analogs like this compound are typically synthesized via isotopic exchange reactions or by using deuterated precursors during β-lactam ring formation. For example, deuterium can be introduced at specific positions using deuterated benzyl chloride or phenylacetic acid derivatives. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) is critical to confirm deuterium incorporation and positional specificity. Mass spectrometry (MS) with high-resolution capabilities (e.g., LC-HRMS) further validates isotopic purity (>98 atom% D) by analyzing mass shifts corresponding to deuterium substitution .
Q. Which analytical methods are most effective for characterizing this compound in complex biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying deuterated compounds in biological samples. Deuterated internal standards, such as benzoic acid-d5 or phenylacetic acid-d5, are used to normalize matrix effects and improve quantification accuracy. For structural elucidation, -NMR and -NMR are employed to resolve deuterium-induced chemical shift changes, while infrared (IR) spectroscopy confirms functional group integrity .
Advanced Research Questions
Q. How can this compound be utilized in metabolic stability studies to track degradation pathways?
this compound serves as a stable isotope tracer in metabolic studies. Researchers can incubate the compound with liver microsomes or hepatocytes and use LC-MS/MS to monitor deuterium-retaining fragments. This approach distinguishes parent compound degradation from metabolite formation. For instance, isotopic labeling helps identify penicilloic acid or penilloic acid derivatives (common hydrolysis products) by comparing retention times and fragmentation patterns with non-deuterated analogs .
Q. What experimental strategies address discrepancies in deuterium isotope effects (IEs) during enzymatic assays with this compound?
Deuterium substitution can alter reaction kinetics due to kinetic isotope effects (KIEs). To resolve contradictions in IEs, researchers should:
- Conduct parallel assays with non-deuterated and deuterated compounds under identical conditions (pH, temperature).
- Use stopped-flow techniques to measure transient enzymatic intermediates.
- Apply computational models (e.g., density functional theory) to predict KIEs at specific reaction steps.
For example, deuterium at the β-lactam carbonyl position may reduce hydrolysis rates by stabilizing transition states, requiring careful normalization to control variables .
Q. How do impurity profiles of this compound impact pharmacological studies, and what mitigation strategies are recommended?
Impurities such as monobenzylethylenediamine or penillic acid (derived from synthesis or degradation) can skew bioactivity data. To mitigate this:
- Employ orthogonal purification methods: reverse-phase HPLC for polar impurities and size-exclusion chromatography for polymeric byproducts.
- Validate purity using charged aerosol detection (CAD) or evaporative light scattering detectors (ELSD), which are less sensitive to deuterium-related signal suppression.
- Cross-reference impurity thresholds with pharmacopeial standards (e.g., USP/EP guidelines for benzylpenicillin derivatives) .
Q. What are the implications of isotopic scrambling in this compound during long-term stability studies?
Isotopic scrambling (e.g., deuterium migration from the benzyl group to adjacent positions) can occur under acidic or high-temperature conditions. To assess this:
- Store samples at varying temperatures (4°C, −20°C, −80°C) and analyze deuterium distribution via -NMR at regular intervals.
- Use isotopically labeled internal standards (e.g., phenyl-d5-glycine) to correct for scrambling artifacts in quantitative assays.
- Optimize formulation buffers (e.g., phosphate vs. Tris) to minimize deuterium exchange with solvent protons .
Methodological Notes
- Data Interpretation : Always cross-validate isotopic purity using complementary techniques (e.g., NMR for positional accuracy, MS for isotopic abundance).
- Experimental Design : Include non-deuterated controls to isolate isotope-specific effects in kinetic or metabolic studies.
- Quality Control : Adhere to ISO/IEC 17025 guidelines for deuterated compound certification, ensuring batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
